molecular formula C16H14N2O4 B160222 Nullscript CAS No. 300816-11-9

Nullscript

Numéro de catalogue B160222
Numéro CAS: 300816-11-9
Poids moléculaire: 298.29 g/mol
Clé InChI: GBPSCCPAXYTNMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nullscript is an inactive analog of scriptaid . It is used as a negative control and is a member of isoquinolines . The CAS Number for Nullscript is 300816-11-9 .


Molecular Structure Analysis

Nullscript has a molecular formula of C16H14N2O4 . Its IUPAC name is 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxybutanamide . The InChI and Canonical SMILES for Nullscript are also available .


Physical And Chemical Properties Analysis

Nullscript has a molecular weight of 298.29 g/mol . Other computed properties include XLogP3-AA of 1.3, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 4 . The exact mass and monoisotopic mass are both 298.09535693 g/mol .

Applications De Recherche Scientifique

Nullscript is a negative control compound for the histone deacetylase (HDAC) inhibitor scriptaid . It’s used in the field of Cell Biology and Genomics . It’s a synthetic compound with the formula C16H14N2O4 . It’s soluble in DMSO (4mg/ml) or ethanol (0.3mg/ml), and it’s stable for at least 1 year when stored at -20°C .

In terms of application, Nullscript is used as a control in experiments involving the HDAC inhibitor scriptaid . By comparing the effects of scriptaid with those of Nullscript, researchers can determine whether the effects they observe are due to the inhibition of HDAC or some other factor .

Safety And Hazards

Nullscript is not classified as a dangerous substance according to GHS . It has no known OSHA hazards .

Propriétés

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-13(17-22)8-3-9-18-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(18)21/h1-2,4-7,22H,3,8-9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPSCCPAXYTNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nullscript

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nullscript
Reactant of Route 2
Reactant of Route 2
Nullscript
Reactant of Route 3
Reactant of Route 3
Nullscript
Reactant of Route 4
Reactant of Route 4
Nullscript
Reactant of Route 5
Reactant of Route 5
Nullscript
Reactant of Route 6
Nullscript

Citations

For This Compound
83
Citations
F Murakoshi, H Bando, T Sugi, OS Adeyemi… - International Journal for …, 2020 - Elsevier
… Nullscript was identified as a compound with an … of nullscript, which was not toxic to host cells and showed growth-inhibitory effects on Cryptosporidium and Toxoplasma. Nullscript also …
Number of citations: 11 www.sciencedirect.com
GH Su, TA Sohn, B Ryu, SE Kern - Cancer research, 2000 - AACR
… 158497;4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-hydroxy-butyra-mide,we termed nullscript), which did not induce the p6SBE-luc reporter construct in the initial screen, was …
Number of citations: 292 aacrjournals.org
SL Rosenberg, S Chen, N McLaughlin, SS El-Dahr - Pediatric nephrology, 2011 - Springer
… Day 13.5 embryonic kidneys were cultured with either Scriptaid or Nullscript for 6 h and a genome-wide microarray analysis was performed from extracted RNA followed by Ingenuity …
Number of citations: 17 link.springer.com
M Tong, Y Ding, HH Tai - Biochemical pharmacology, 2006 - Elsevier
… We next examined the effect of scriptaid and its inactive control nullscript on the acetylation of … 4B shows that the inactive control nullscript did not result in a significant 280-bp fragment …
Number of citations: 44 www.sciencedirect.com
A Granger, I Abdullah, F Huebner, A Stout… - The FASEB …, 2008 - ncbi.nlm.nih.gov
… After pretreatment with Nullscript or Scriptaid for 1 h under standard conditions, cells were incubated in normoxia or hypoxia for 5 h, and nonviable cell numbers were determined with …
Number of citations: 290 www.ncbi.nlm.nih.gov
Y Akiba, JW Cave, N Akiba, B Langley… - Biochemical and …, 2010 - Elsevier
… Nullscript is structurally similar to Scriptaid, except that the aliphatic linker region of Nullscript is two carbons shorter and this difference prevents Nullscript from functioning as an …
Number of citations: 14 www.sciencedirect.com
R Song, T Van Buren, IV Yosypiv - Pediatric research, 2010 - nature.com
Mutations in the genes encoding components of the renin-angiotensin system (RAS) in mice or humans cause congenital abnormalities of the kidney and urinary tract. We hypothesized …
Number of citations: 52 www.nature.com
B Langley, MA D'Annibale, K Suh, I Ayoub… - Journal of …, 2008 - Soc Neuroscience
… nullscript. These analogs are structurally similar molecules, differing only in the length of their aliphatic linker region; nullscript … moiety of both scriptaid and nullscript can bind zinc, but …
Number of citations: 172 www.jneurosci.org
C Monneret - European journal of medicinal chemistry, 2005 - Elsevier
Histones are small basic proteins that, by complexing wtih DNA, form the nucleosome core. Repetitive units of this nucleosome led to the chromatin in which all the human genome is …
Number of citations: 534 www.sciencedirect.com
MA Rivieccio, C Brochier, DE Willis… - Proceedings of the …, 2009 - National Acad Sciences
… Nullscript, the analog of Scriptaid that lacks HDAC inhibitory activity, did not promote neurite outgrowth. Importantly, neither TSA nor Scriptaid treatment decreased CHO cell expression …
Number of citations: 373 www.pnas.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.